ZERENEX ZX-IP058182
説明
Zerenex (ferric citrate), developed by Keryx Biopharmaceuticals, is an iron-based phosphate binder approved for treating hyperphosphatemia in end-stage renal disease (ESRD) patients undergoing dialysis . Hyperphosphatemia, a life-threatening condition characterized by elevated serum phosphorus levels, is common in ESRD due to impaired kidney function. Zerenex binds dietary phosphate in the gastrointestinal tract, preventing its absorption and reducing serum phosphorus concentrations .
The drug’s Phase 3 clinical trials demonstrated dual benefits: (1) significant reduction in serum phosphorus levels compared to placebo, and (2) improvement in iron storage parameters (ferritin and transferrin saturation) while reducing the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs) . These findings position Zerenex as a multifunctional therapeutic agent, addressing both hyperphosphatemia and iron-deficiency anemia—a common comorbidity in dialysis patients .
特性
CAS番号 |
1923743-63-8; 57911-27-0 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.144 |
IUPAC名 |
(1R,2R)-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChIキー |
NEZWQTAIJWQNHI-RFZPGFLSSA-N |
SMILES |
CCC1CC1C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZX-IP058182 can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . For example, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
化学反応の分析
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical acid-catalyzed reactions:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters.
-
Amidation : Forms amides when treated with amines (e.g., ammonia or primary amines).
-
Salt Formation : Reacts with bases (e.g., NaOH) to produce carboxylate salts .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring is susceptible to:
-
Electrophilic Additions : Reacts with halogens (e.g., Br₂) to form dihalogenated products.
-
Hydrogenation : Under catalytic hydrogenation (H₂/Pd), the cyclopropane ring opens to yield a straight-chain alkane derivative .
Stereospecific Reactions
The (R,R) configuration influences reactivity:
-
Enzymatic Resolution : Chiral enzymes or catalysts may selectively modify one enantiomer, preserving stereochemical integrity .
Reaction Conditions and Outcomes
Mechanistic Insights
-
Cyclopropane Strain : The 60° bond angles in the cyclopropane ring increase ring strain (≈27 kcal/mol), making it reactive toward ring-opening .
-
Steric Effects : The ethyl group at C2 creates steric hindrance, directing electrophiles to the less hindered C1 position .
-
Acid Catalysis : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attacks .
科学的研究の応用
ZERENEX ZX-IP058182 has a wide range of applications in scientific research:
作用機序
The mechanism of action of ZERENEX ZX-IP058182 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes . Its unique structure allows it to bind to specific active sites, modulating the activity of target proteins and enzymes .
類似化合物との比較
Table 1: Efficacy Comparison of Phosphate Binders
Zerenex’s Phase 3 trials showed a 52-week sustained reduction in serum phosphorus (p < 0.001 vs. placebo) and a 47% reduction in IV iron requirements . Competitors like sevelamer and lanthanum carbonate lack iron-related benefits, focusing solely on phosphate binding .
Additional Therapeutic Benefits
Zerenex uniquely addresses anemia of chronic disease by increasing serum ferritin (by 146 ng/mL) and transferrin saturation (by 6.5%) over 52 weeks . This dual action reduces dependency on ESAs and IV iron, offering economic and clinical advantages in anemia management .
Market Position and Competitive Landscape
Despite its clinical advantages, Zerenex faces challenges:
Table 2: Market Position Comparison
Data Tables Summarizing Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
